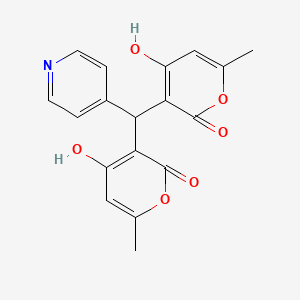
3,3'-(pyridin-4-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Conducting Polymers from Low Oxidation Potential Monomers
Research on derivatized bis(pyrrol-2-yl) arylenes, which share structural similarities with the compound of interest due to the presence of pyridyl units, has led to the development of conducting polymers. These polymers are synthesized via electropolymerization, exhibiting low oxidation potentials and high stability in their conducting form. This approach opens avenues for creating materials with potential applications in electronics and energy storage (Sotzing et al., 1996).
Coordination Polymers for Material Science
Coordination polymers formed from flexible bis(2-pyridyl) ligands with silver ions showcase the versatility of pyridyl-based ligands in constructing materials with complex architectures. These materials' structures are highly dependent on the ligand's design and the reaction stoichiometry, leading to diverse applications in catalysis, gas storage, and separation technologies (Oh et al., 2005).
Ethylene Polymerization Catalysts
A study on vanadium (III) complexes of pyridine-pyrazole derivatives as catalysts for ethylene polymerization illustrates the compound's potential role in producing high-molecular-weight polyethylene. This research underscores the effectiveness of pyridyl-containing ligands in catalysis, highlighting their impact on the polymer's properties and performance in industrial applications (Abbo & Titinchi, 2013).
Photoluminescent Properties and Device Applications
The synthesis and application of pyridine-anchor co-adsorbents in dye-sensitized solar cells (DSSCs) demonstrate how modifications to the pyridyl units can enhance device performance. This research indicates the potential of pyridine derivatives in improving the efficiency of photovoltaic devices through strategic molecular engineering (Wei et al., 2015).
Advanced Material Synthesis
The development of novel materials through the electropolymerization of Ruthenium(II) complexes with bis(pyrazolyl)pyridine derivatives showcases the role of pyridyl ligands in forming conducting metallopolymers. These materials, which are characterized by broad absorption ranges, have potential applications in optoelectronic devices and sensors (Zhu & Holliday, 2010).
Eigenschaften
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-pyridin-4-ylmethyl]-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-9-7-12(20)15(17(22)24-9)14(11-3-5-19-6-4-11)16-13(21)8-10(2)25-18(16)23/h3-8,14,20-21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGARKOPVPYKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(C2=CC=NC=C2)C3=C(C=C(OC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



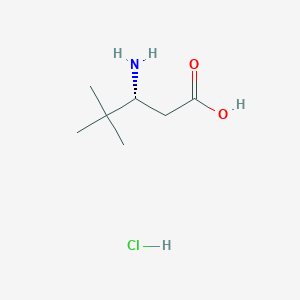
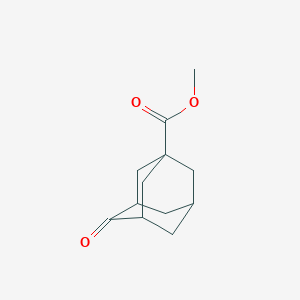
![4-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)benzamide](/img/structure/B2565458.png)
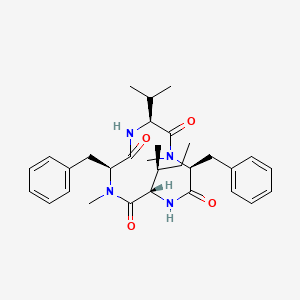
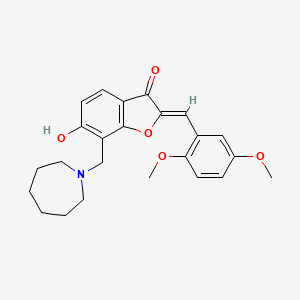
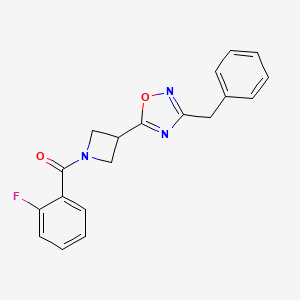
![2-Chloro-N-[(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]propanamide](/img/structure/B2565466.png)
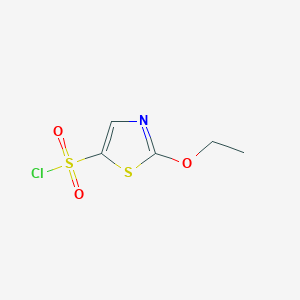
![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2565468.png)
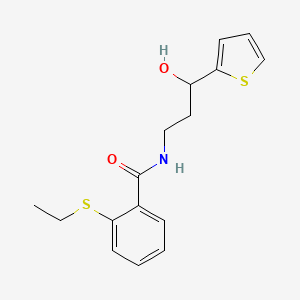
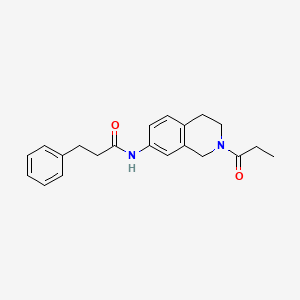
![2-{4-[5-Tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2565474.png)